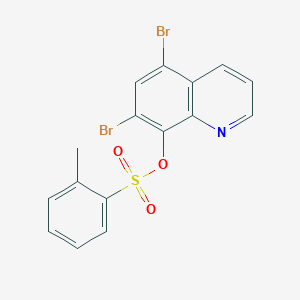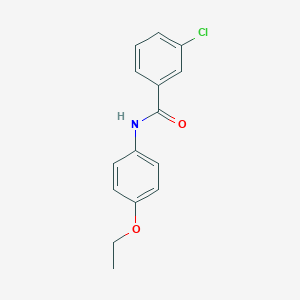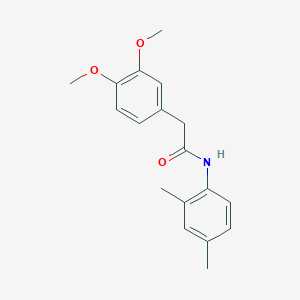
2-(3,4-dimethoxyphenyl)-N-(2,4-dimethylphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3,4-dimethoxyphenyl)-N-(2,4-dimethylphenyl)acetamide, also known as DOMA, is a synthetic compound that belongs to the class of amides. It has been studied for its potential applications in scientific research, particularly in the field of neuroscience.
Mécanisme D'action
The mechanism of action of 2-(3,4-dimethoxyphenyl)-N-(2,4-dimethylphenyl)acetamide involves its binding to the sigma-1 receptor, which is located in the endoplasmic reticulum of neurons. This binding leads to the activation of various signaling pathways, including the PI3K/Akt and ERK1/2 pathways, which are involved in the regulation of cell survival, proliferation, and differentiation. 2-(3,4-dimethoxyphenyl)-N-(2,4-dimethylphenyl)acetamide has also been found to modulate the activity of ion channels and neurotransmitter transporters, leading to changes in neuronal excitability and synaptic transmission.
Biochemical and Physiological Effects:
2-(3,4-dimethoxyphenyl)-N-(2,4-dimethylphenyl)acetamide has been shown to have a range of biochemical and physiological effects in various studies. It has been found to increase the release of dopamine and serotonin in the brain, leading to changes in mood and behavior. It has also been shown to have neuroprotective effects, protecting neurons from damage caused by oxidative stress and inflammation. Additionally, 2-(3,4-dimethoxyphenyl)-N-(2,4-dimethylphenyl)acetamide has been found to have anti-inflammatory effects, reducing the release of pro-inflammatory cytokines in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-(3,4-dimethoxyphenyl)-N-(2,4-dimethylphenyl)acetamide in lab experiments is its specificity for the sigma-1 receptor. This allows researchers to study the effects of sigma-1 receptor modulation on neuronal function and behavior. However, one limitation of using 2-(3,4-dimethoxyphenyl)-N-(2,4-dimethylphenyl)acetamide is that it has a relatively short half-life, which may limit its effectiveness in some experiments.
Orientations Futures
There are several future directions for research on 2-(3,4-dimethoxyphenyl)-N-(2,4-dimethylphenyl)acetamide. One area of interest is the potential use of 2-(3,4-dimethoxyphenyl)-N-(2,4-dimethylphenyl)acetamide as a therapeutic agent for neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to elucidate the precise mechanisms of action of 2-(3,4-dimethoxyphenyl)-N-(2,4-dimethylphenyl)acetamide and its effects on neuronal function and behavior. Finally, the development of new and more effective synthesis methods for 2-(3,4-dimethoxyphenyl)-N-(2,4-dimethylphenyl)acetamide may facilitate its use in future research.
Méthodes De Synthèse
2-(3,4-dimethoxyphenyl)-N-(2,4-dimethylphenyl)acetamide can be synthesized through a multi-step process involving the reaction of 3,4-dimethoxybenzaldehyde with 2,4-dimethylphenylacetic acid, followed by the reduction of the resulting intermediate with sodium borohydride. The final product is obtained through the acetylation of the amine group with acetic anhydride.
Applications De Recherche Scientifique
2-(3,4-dimethoxyphenyl)-N-(2,4-dimethylphenyl)acetamide has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been found to have an affinity for the sigma-1 receptor, which is involved in the regulation of neurotransmitter release and neuronal excitability. Studies have shown that 2-(3,4-dimethoxyphenyl)-N-(2,4-dimethylphenyl)acetamide can modulate the activity of sigma-1 receptors, leading to changes in neuronal function and behavior.
Propriétés
Formule moléculaire |
C18H21NO3 |
|---|---|
Poids moléculaire |
299.4 g/mol |
Nom IUPAC |
2-(3,4-dimethoxyphenyl)-N-(2,4-dimethylphenyl)acetamide |
InChI |
InChI=1S/C18H21NO3/c1-12-5-7-15(13(2)9-12)19-18(20)11-14-6-8-16(21-3)17(10-14)22-4/h5-10H,11H2,1-4H3,(H,19,20) |
Clé InChI |
NQOVQGHFTYOSNZ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)NC(=O)CC2=CC(=C(C=C2)OC)OC)C |
SMILES canonique |
CC1=CC(=C(C=C1)NC(=O)CC2=CC(=C(C=C2)OC)OC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




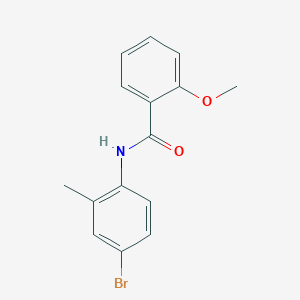



![2,5-Dimethylphenyl [1,1'-biphenyl]-4-carboxylate](/img/structure/B291136.png)

![4-iodo-N-(6-{[(4-iodophenyl)sulfonyl]amino}hexyl)benzenesulfonamide](/img/structure/B291139.png)
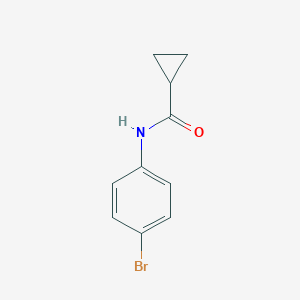
![[(E)-3-phenylprop-2-enyl] 3-bromobenzoate](/img/structure/B291142.png)
